molecular formula C10H10N2O B2764472 3-Cyclobutoxyisonicotinonitrile CAS No. 158021-09-1

3-Cyclobutoxyisonicotinonitrile

Cat. No. B2764472
CAS RN: 158021-09-1
M. Wt: 174.203
InChI Key: IYPYMGKVMJGLSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyclobutoxyisonicotinonitrile involves regioselective multicomponent domino processes followed by easy coupling reactions. Researchers have systematically substituted the compound to explore its structure-activity relationships .

Scientific Research Applications

These applications highlight the versatility and potential of 3-Cyclobutoxyisonicotinonitrile across diverse scientific domains. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask!

Mechanism of Action

As an agonist at nicotinic acetylcholine receptors , 3-Cyclobutoxyisonicotinonitrile interacts with these receptors in the nervous system. It may exhibit stimulant effects at the locus ceruleus and reward effects in the limbic system. Further studies are needed to explore its specific mechanisms .

Safety and Hazards

3-Cyclobutoxyisonicotinonitrile is considered hazardous due to its corrosive nature, skin burns, and eye damage. Proper protective measures are essential during handling .

Future Directions

Research on 3-Cyclobutoxyisonicotinonitrile should focus on improving synthetic efficiency, environmental friendliness, and safety. Additionally, exploring its applications in drug discovery and materials science would be valuable .

properties

IUPAC Name

3-cyclobutyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-4-5-12-7-10(8)13-9-2-1-3-9/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYMGKVMJGLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutoxyisonicotinonitrile

Synthesis routes and methods I

Procedure details

A mixture of mineral oil free NaH (0.86 g, 21.4 mmol) and DMF (15 ml) was cooled in an ice-bath and cyclobutanol (1.6 ml, 20.5 mmol) was added in one portion. The mixture was slowly warmed to room temperature and was stirred for 45 minutes. The mixture was once again cooled in an ice-bath and 3-chloro-4-cyanopyridine (2.6 g, 18.6 mmol) was added in one portion. The mixture was warmed to room temperature and was stirred for 3 hours. Water (10 ml) was added and the solvent was removed in vacuo. Water (225 ml) was aded to the residue and the mixture was extracted with ether (3×100 mL). The combined organic layers were dried over anhydrous MgSO4, treated with charcoal and removed in vacuo to afford 3.0 g (95%) of 3-cyclobutyloxy-4-cyanopyridine as a white solid.
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0.86 g
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15 mL
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1.6 mL
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2.6 g
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Quantity
10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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